molecular formula C17H25N3O2 B5294973 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide

1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide

Cat. No. B5294973
M. Wt: 303.4 g/mol
InChI Key: NCUONPYUEPQXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. This compound has been widely used in scientific research due to its potential therapeutic effects on various diseases.

Mechanism of Action

The mechanism of action of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes, including learning, memory, and attention. 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to bind to these receptors and modulate their activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for large-scale studies. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been extensively studied, and its effects on various diseases have been well-characterized. However, there are also limitations to using 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide in lab experiments. It is a synthetic compound that may not accurately represent the effects of natural compounds in the body. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has not been extensively studied in humans, so its potential therapeutic effects in humans are not well-understood.

Future Directions

For research include the development of more potent and selective nicotinic acetylcholine receptor modulators, the study of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide in combination with other compounds, and more studies to understand its potential therapeutic effects in humans.

Synthesis Methods

The synthesis of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide involves the reaction of 1-methyl-2-pyridin-2-ylethylamine with acetic anhydride to form 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)amine. The resulting compound is then reacted with piperidine-4-carboxylic acid to form 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide. This synthesis method has been optimized to produce high yields of pure 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide.

Scientific Research Applications

1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain.

properties

IUPAC Name

1-acetyl-N-methyl-N-(1-pyridin-2-ylpropan-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-13(12-16-6-4-5-9-18-16)19(3)17(22)15-7-10-20(11-8-15)14(2)21/h4-6,9,13,15H,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUONPYUEPQXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)N(C)C(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide

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